

# Application Notes: Sulfo-Cy5 Amine in Fluorescence Microscopy

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## Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B15555889

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## Introduction

**Sulfo-Cy5 amine** is a water-soluble, far-red fluorescent dye that is a derivative of the cyanine dye, Cy5.[1][2] The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without causing aggregation.[3] Its amine group allows for covalent conjugation to molecules containing carboxylic acids, activated esters, or carbonyls.[1] This property makes **Sulfo-Cy5 amine** a versatile tool for fluorescently labeling a wide range of target molecules, including proteins, peptides, nucleic acids, and small molecule drugs, for various applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[2][4] A significant advantage of using long-wavelength dyes like Cy5 is the low autofluorescence of biological specimens in this region of the spectrum, leading to a higher signal-to-noise ratio.[5]

## Physicochemical Properties and Spectroscopic Data

Sulfo-Cy5 is characterized by its high molar extinction coefficient and good quantum yield, resulting in bright fluorescent conjugates. Its photostability makes it suitable for demanding imaging applications.[6]

| Property                                    | Value                                  | Reference |
|---|--|-----------|
| Excitation Maximum ( $\lambda_{ex}$ )       | ~646 nm                                | [7]       |
| Emission Maximum ( $\lambda_{em}$ )         | ~662 nm                                | [7]       |
| Molar Extinction Coefficient ( $\epsilon$ ) | ~271,000 $\text{cm}^{-1}\text{M}^{-1}$ | [7]       |
| Fluorescence Quantum Yield ( $\Phi$ )       | ~0.28                                  | [7]       |
| Molecular Weight                            | ~741 g/mol                             | [7]       |
| Solubility                                  | Water, DMF, DMSO                       | [7]       |

## Applications in Fluorescence Microscopy

The primary application of **Sulfo-Cy5 amine** is the covalent labeling of biomolecules to enable their visualization and tracking in biological systems. Once conjugated to a target, the bright and stable fluorescence of Sulfo-Cy5 allows for high-sensitivity detection in various fluorescence microscopy techniques.

- Immunofluorescence (IHC & ICC): While less direct than using a pre-labeled antibody, **Sulfo-Cy5 amine** can be conjugated to a primary or secondary antibody to detect specific proteins in fixed and permeabilized cells or tissues.
- Cellular Imaging: Labeling of specific proteins or small molecules with Sulfo-Cy5 allows for the investigation of their subcellular localization, trafficking, and dynamics in living or fixed cells.
- In Vivo Imaging: Due to its emission in the near-infrared window, Sulfo-Cy5 is well-suited for deep tissue and whole-animal imaging, where light scattering and tissue autofluorescence are minimized.[8]
- Flow Cytometry: Cells labeled with Sulfo-Cy5 conjugated antibodies or probes can be identified and quantified based on their fluorescence intensity.[2]

## Experimental Protocols

## Protocol 1: Labeling of Carboxylic Acid-Containing Molecules with Sulfo-Cy5 Amine via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of **Sulfo-Cy5 amine** to a molecule containing a carboxyl group (e.g., a protein, peptide, or small molecule) using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).<sup>[1][2]</sup> This method forms a stable amide bond.

### Materials:

- Molecule with a carboxyl group (e.g., protein, peptide)
- **Sulfo-Cy5 amine**
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)<sup>[1]</sup>
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Purification column (e.g., Sephadex G-25)<sup>[7]</sup>
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

### Procedure:

- Preparation of Target Molecule:
  - Dissolve the carboxyl-containing molecule in the Activation Buffer at a concentration of 1-5 mg/mL.
  - Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.<sup>[1]</sup>

- Activation of Carboxyl Groups:
  - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.<sup>[1]</sup>
  - Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the target molecule solution.<sup>[1]</sup>
  - Incubate the reaction mixture for 15-30 minutes at room temperature.<sup>[1]</sup>
- Conjugation with **Sulfo-Cy5 Amine**:
  - Dissolve **Sulfo-Cy5 amine** in the Coupling Buffer.
  - Add the **Sulfo-Cy5 amine** solution to the activated molecule solution. A 2 to 10-fold molar excess of **Sulfo-Cy5 amine** over the target molecule is recommended as a starting point.
  - Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary.
  - Incubate for 2 hours at room temperature, protected from light.
- Quenching of Reaction:
  - Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
  - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
  - Separate the Sulfo-Cy5 labeled conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).<sup>[7]</sup>
  - The first colored fraction to elute contains the labeled molecule.
- Characterization and Storage:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).
- Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

## Protocol 2: General Protocol for Staining Fixed Cells with a Sulfo-Cy5 Labeled Probe

This protocol provides a general guideline for using a Sulfo-Cy5 labeled probe (e.g., an antibody or small molecule) for imaging fixed cells.

Materials:

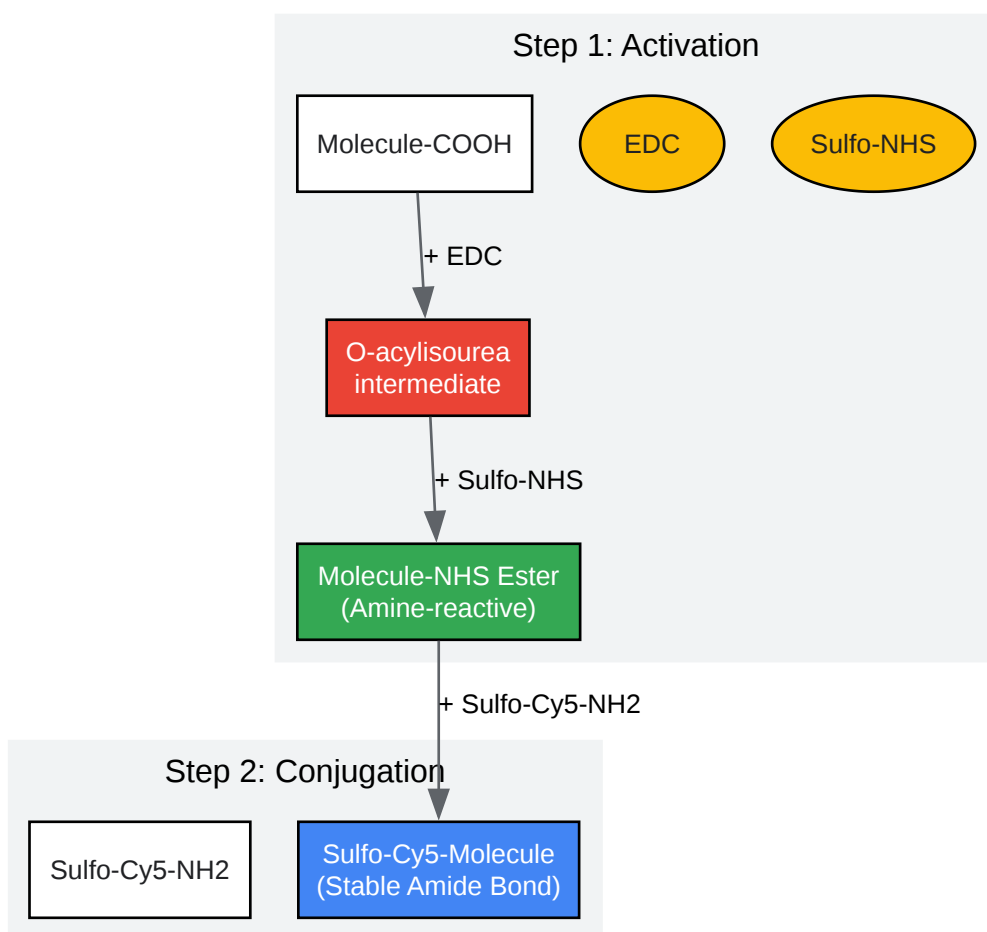
- Cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS (for intracellular targets)[8]
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
- Sulfo-Cy5 labeled probe
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Fixation:
  - Wash cells three times with PBS.
  - Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

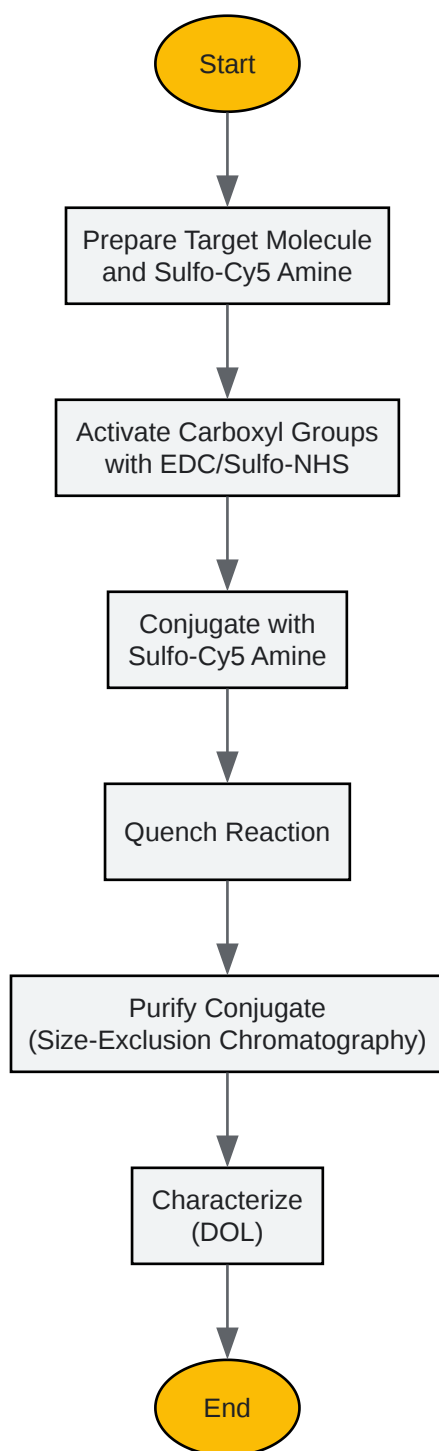
- Wash three times with PBS for 5 minutes each.[\[8\]](#)
- Permeabilization (if required):
  - For intracellular targets, incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[\[8\]](#)
  - Wash three times with PBS.
- Blocking:
  - Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
- Probe Incubation:
  - Dilute the Sulfo-Cy5 labeled probe to the desired concentration in Blocking Buffer.
  - Incubate the cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light.
  - Wash three times with PBS, protected from light.
- Counterstaining and Mounting:
  - Incubate cells with a nuclear counterstain like DAPI, if desired.
  - Wash twice with PBS.
  - Mount the coverslip onto a microscope slide using an antifade mounting medium.[\[8\]](#)
- Imaging:
  - Image the sample using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).[\[8\]](#)

## Visualizations



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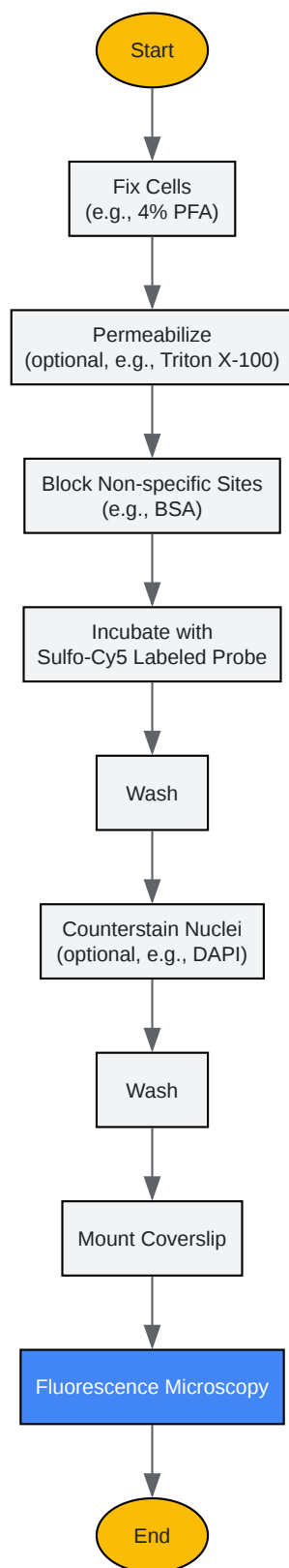
Caption: EDC/Sulfo-NHS two-step conjugation chemistry.



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Caption: Workflow for labeling with **Sulfo-Cy5 amine**.





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